8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

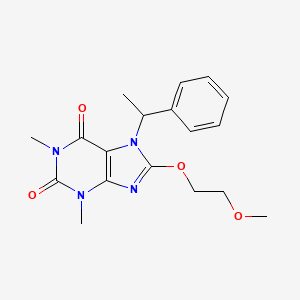

The compound 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. Key structural features include:

Properties

CAS No. |

476480-67-8 |

|---|---|

Molecular Formula |

C18H22N4O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H22N4O4/c1-12(13-8-6-5-7-9-13)22-14-15(19-17(22)26-11-10-25-4)20(2)18(24)21(3)16(14)23/h5-9,12H,10-11H2,1-4H3 |

InChI Key |

MNXYTIFWXXSSHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=C(N=C2OCCOC)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,3-Dimethylxanthine

The synthesis begins with the preparation of 1,3-dimethylxanthine (theobromine), a commercially available starting material. Theobromine serves as the foundational scaffold for subsequent modifications.

N-7 Alkylation with 1-Phenylethyl Bromide

N-7 alkylation is achieved under basic conditions to deprotonate the purine ring. A mixture of theobromine, 1-phenylethyl bromide, and potassium carbonate in dimethylformamide (DMF) is stirred at 80°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 7-(1-phenylethyl)-1,3-dimethylxanthine.

Key Data:

N-8 Alkylation with 2-Methoxyethoxy Chloride

The 8-position is functionalized via nucleophilic substitution. A solution of 7-(1-phenylethyl)-1,3-dimethylxanthine in tetrahydrofuran (THF) is treated with sodium hydride (NaH) to generate the nucleophilic N-8 site. 2-Methoxyethoxy chloride is added dropwise at 0°C, and the reaction is warmed to room temperature for 6 hours.

Key Data:

Synthetic Route 2: Cyclocondensation of Pyrimidine Precursors

Formation of the Purine Ring via Meldrum’s Acid Intermediates

An alternative approach constructs the purine ring from pyrimidine precursors. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates cyclocondensation reactions. For instance, a mixture of 4-amino-5-(2-methoxyethoxy)-6-methylpyrimidine and Meldrum’s acid in acetic anhydride undergoes thermal cyclization at 120°C for 4 hours.

Mechanistic Insight:

Meldrum’s acid acts as a carbonyl donor, enabling the formation of the 2,6-dione moiety. The reaction proceeds via a β-keto ester intermediate, which undergoes intramolecular cyclization to yield the purine core.

Key Data:

Introduction of the 1-Phenylethyl Group

Post-cyclization, the 7-position is alkylated using 1-phenylethyl bromide under conditions similar to Route 1. However, the absence of competing N-8 sites in the intermediate improves regioselectivity, yielding 60–65% of the desired product.

Optimization Strategies and Byproduct Mitigation

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Protecting Group Strategies

Temporary protection of the 2-methoxyethoxy group during N-7 alkylation prevents undesired side reactions. For example, tert-butyldimethylsilyl (TBS) ether protection allows selective deprotection under mild acidic conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Alkylation) | Route 2 (Cyclocondensation) |

|---|---|---|

| Total Yield | 30–35% | 25–30% |

| Step Count | 3 | 4 |

| Regioselectivity | Moderate | High |

| Scalability | High | Moderate |

Route 1 offers better scalability but suffers from lower regioselectivity, whereas Route 2 provides higher purity at the expense of additional synthetic steps .

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy and phenylethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione exhibits significant biological activities, particularly as an inhibitor of certain enzymes. Notably:

- Dipeptidyl Peptidase IV Inhibition : The compound has shown potential as a DPP-IV inhibitor, which is relevant in the management of type 2 diabetes by increasing insulin levels and reducing blood glucose levels through the preservation of incretin hormones .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties, which could be explored for therapeutic applications in inflammatory diseases .

- Enzyme Interaction Studies : Interaction studies have focused on how this compound interacts with various biological targets, providing insights into its mechanism of action and therapeutic potential .

Case Studies

Several studies have explored the pharmacological effects of similar purine derivatives. Notably:

- Anti-inflammatory Activity : A study published in Der Pharma Chemica investigated new purinedione derivatives with potential anti-inflammatory activity. It highlighted the synthesis and biological evaluation of these compounds, providing a framework for future research on similar structures like 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione .

- Diabetes Management : Research focusing on DPP-IV inhibitors has underscored the importance of compounds like this one in managing type 2 diabetes. These studies often evaluate the efficacy of such inhibitors in clinical settings to establish their therapeutic relevance .

Mechanism of Action

The mechanism of action of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and bioactivities of the target compound with analogs:

*Estimated based on analogs.

Key Observations:

C7 Substituents :

- 1-Phenylethyl (target) vs. 4-methylbenzyl (): The phenylethyl group introduces greater steric bulk and aromaticity, which may enhance binding to hydrophobic enzyme pockets compared to methylbenzyl .

- But-2-yn-1-yl (linagliptin): A rigid alkyne chain optimizes DPP-4 inhibition by aligning with the enzyme’s active site .

- Piperidinylhexyl (Compound 2b): A long-chain substituent with a terminal piperidine enhances AChE inhibition, likely through extended interactions with the enzyme’s peripheral site .

- C8 Substituents: 2-Methoxyethoxy (target) vs. 3-aminopiperidinyl (linagliptin): The methoxyethoxy group offers moderate polarity, improving solubility without introducing basicity, whereas the aminopiperidinyl group in linagliptin facilitates ionic interactions with DPP-4 . Morpholinylethylamino (Compound 15): This substituent’s secondary amine and oxygen atom may contribute to antiarrhythmic effects via adrenergic receptor modulation .

Pharmacological and Physicochemical Implications

- Solubility: The 2-methoxyethoxy group at C8 balances hydrophilicity, contrasting with highly polar substituents like morpholinylethylamino (Compound 15) .

- Bioactivity : Structural analogs suggest the target compound may exhibit DPP-4 or AChE inhibitory activity, though experimental validation is required.

Biological Activity

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 476480-67-8, is a purine derivative with potential biological activities that warrant detailed examination. This compound is characterized by its complex molecular structure (C18H22N4O4) and a molecular weight of 358.39 g/mol. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 476480-67-8 |

| Molecular Weight | 358.39 g/mol |

| Synonyms | 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

Research indicates that compounds similar to purines can interact with various biological pathways. The purine structure is known to influence signaling pathways related to cell proliferation and apoptosis. The specific interactions of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione with adenosine receptors may play a critical role in mediating its biological effects.

Pharmacological Properties

Studies have reported several pharmacological effects associated with purine derivatives:

- Anti-inflammatory Activity : Purine derivatives have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Effects : The compound may exhibit antioxidant properties that help in reducing oxidative stress in cells.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective abilities, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of related purine derivatives:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of a closely related compound, demonstrating significant inhibition of TNF-alpha production in vitro .

- Neuroprotection in Animal Models : Research conducted on animal models indicated that purine derivatives could protect against neurodegeneration through modulation of adenosine receptors .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic challenges in preparing 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are they addressed?

- Methodological Answer : The synthesis involves nucleophilic substitution at the 8-position of the purine core, requiring precise control of reaction conditions. For example, highlights the use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to facilitate alkylation reactions. Temperature optimization (e.g., room temperature for 4 hours) is critical to avoid side reactions like over-alkylation or degradation. Purification via silica gel chromatography (PE:EA = 4:1) ensures high yields and purity .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Modern spectral techniques are essential:

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in intermediates) validate functional groups ().

- Mass Spectrometry : Fragmentation patterns (e.g., m/z = 169, 149) confirm molecular weight and substituent stability .

- NMR : ¹H/¹³C NMR resolves methyl, methoxyethoxy, and phenylethyl groups, with coupling constants verifying stereochemistry .

Q. What solvent systems and reaction conditions optimize the introduction of the 2-methoxyethoxy group?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions. demonstrates that iodoethane derivatives react efficiently under anhydrous conditions with K₂CO₃ as a base. Microwave-assisted synthesis may reduce reaction times while maintaining regioselectivity .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions influence the compound’s biological activity, and how can this be systematically studied?

- Methodological Answer : Structure-activity relationship (SAR) studies require modular synthesis of analogs. For instance:

- Replace the 1-phenylethyl group (7-position) with isopentyl or benzyl groups () to assess hydrophobicity effects.

- Modify the 8-methoxyethoxy group to thioether or hydrazine derivatives () to study electronic effects.

Biological assays (e.g., kinase inhibition, cytotoxicity) paired with computational docking (e.g., ChemAxon) reveal substituent contributions to target binding .

Q. What computational strategies predict degradation pathways or metabolic stability of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model hydrolysis or oxidation at vulnerable sites (e.g., methoxyethoxy chain). Tools like Chemicalize.org predict logP, pKa, and metabolic sites ( ). In vitro microsomal assays validate predictions by identifying Phase I metabolites (e.g., demethylation products) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardization steps:

- Use isogenic cell lines to minimize genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Cross-reference with structurally related purine diones (e.g., ’s 8-hydroxyphenyl analog) to identify conserved pharmacophores .

Key Considerations for Experimental Design

- Regioselectivity : Steric hindrance from the 1-phenylethyl group (7-position) directs substitutions to the 8-position ().

- Stability : The methoxyethoxy chain is prone to oxidation; store under inert gas (N₂/Ar) at –20°C ().

- Biological Assays : Use ATP-competitive assays to evaluate kinase inhibition, as purine diones often target ATP-binding pockets ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.